An In-depth Technical Guide to Br-PEG6-CH2COOtBu: A Versatile Linker for Targeted Protein Degradation
An In-depth Technical Guide to Br-PEG6-CH2COOtBu: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker significantly influences the efficacy, solubility, and pharmacokinetic properties of the resulting PROTAC. This technical guide provides a comprehensive overview of a widely used PEG-based linker, Br-PEG6-CH2COOtBu, focusing on its chemical structure, properties, and application in the synthesis of PROTACs.
Chemical Structure and Properties
Br-PEG6-CH2COOtBu, also known as tert-butyl 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, is a monodisperse polyethylene glycol (PEG) derivative. Its structure consists of a hexaethylene glycol spacer functionalized with a terminal bromo group and a tert-butyl protected carboxylic acid. The bromo group serves as a reactive handle for conjugation to a nucleophilic site on a protein of interest (POI) ligand, while the tert-butyl ester protects the carboxylic acid, which can be deprotected to enable coupling with an E3 ligase ligand.
Chemical Structure:
The PEG chain imparts hydrophilicity to the molecule, which can enhance the solubility of the resulting PROTAC, a crucial factor for its biological activity and developability.
Physicochemical Properties
| Property | Value (for Hexaethylene Glycol) | Reference |
| Molecular Weight | 282.33 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.127 g/mL at 25 °C | [3] |
| Boiling Point | 217 °C at 4 mmHg | [2][3] |
| Melting Point | 5-7 °C | |
| Refractive Index | n20/D 1.465 |
Note: The addition of the bromoacetyl and tert-butyl groups to the hexaethylene glycol backbone will alter these properties. The molecular weight of Br-PEG6-CH2COOtBu is approximately 473.4 g/mol . Due to conflicting information from various suppliers, the exact molecular formula and CAS number should be verified with the specific supplier. One commonly cited CAS number is 297162-48-2.
Role in PROTAC Design and Synthesis
The modular design of PROTACs allows for the systematic variation of their three components: the POI ligand, the E3 ligase ligand, and the linker. Br-PEG6-CH2COOtBu is a valuable tool in this process, offering a straightforward method for linker attachment and subsequent PROTAC assembly.
Logical Workflow for PROTAC Development
The following diagram illustrates a typical workflow for the development of a PROTAC using a PEG-based linker like Br-PEG6-CH2COOtBu.
Caption: A logical workflow for PROTAC development using a PEG-based linker.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing Br-PEG6-CH2COOtBu.
Synthesis of a PROTAC using Br-PEG6-CH2COOtBu (General Protocol)
This protocol outlines the general steps for synthesizing a PROTAC in a modular fashion.
Step 1: Conjugation of Br-PEG6-CH2COOtBu to the POI Ligand
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Reaction Setup: Dissolve the POI ligand (containing a nucleophilic group, e.g., a phenol or amine) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base: Add a suitable base (e.g., potassium carbonate or triethylamine) to the reaction mixture to deprotonate the nucleophile on the POI ligand.
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Addition of Linker: Add Br-PEG6-CH2COOtBu (typically 1.1-1.5 equivalents) to the reaction mixture.
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Reaction Conditions: Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection of the tert-Butyl Ester
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Reaction Setup: Dissolve the purified POI-linker conjugate in a suitable solvent (e.g., dichloromethane).
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Addition of Acid: Add a strong acid, such as trifluoroacetic acid (TFA), to the solution.
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Reaction Conditions: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
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Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting carboxylic acid is often used in the next step without further purification.
Step 3: Conjugation to the E3 Ligase Ligand
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Reaction Setup: Dissolve the deprotected POI-linker-acid and the E3 ligase ligand (containing an amine group) in an anhydrous solvent (e.g., DMF).
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Addition of Coupling Agents: Add a peptide coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
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Reaction Conditions: Stir the reaction at room temperature overnight.
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final PROTAC product by preparative HPLC.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the synthesized PROTAC.
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.
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Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100 °C for 5-10 minutes.
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SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
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Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate and an imaging system.
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Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay determines the ability of the PROTAC to induce the ubiquitination of the target protein in the presence of the E3 ligase.
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Reaction Setup: In a microcentrifuge tube, combine the purified target protein, the E3 ligase complex, the PROTAC at various concentrations, E1 activating enzyme, E2 conjugating enzyme, and biotinylated ubiquitin in an appropriate reaction buffer containing ATP.
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Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
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Detection: The ubiquitinated target protein can be detected by several methods:
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Western Blot: Stop the reaction by adding SDS-PAGE loading buffer and analyze the samples by Western blot using an anti-target protein antibody or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands corresponding to polyubiquitinated protein should be observed.
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ELISA-based assays: Utilize specific capture and detection antibodies to quantify the amount of ubiquitinated target protein.
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Ternary Complex Formation Assay
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to assess its formation and stability.
Surface Plasmon Resonance (SPR):
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Immobilization: Immobilize either the purified target protein or the E3 ligase onto an SPR sensor chip.
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Binding Analysis: Inject the PROTAC over the immobilized protein to measure the binary interaction. Subsequently, inject a mixture of the PROTAC and the other protein partner (in solution) to measure the formation of the ternary complex.
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Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (ka and kd) of the binary and ternary interactions. This allows for the calculation of the cooperativity of ternary complex formation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, visualize the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC evaluation.
